Cas no 1997005-87-4 ({1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine)

{1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine
- {1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine
- EN300-1282244
- 1997005-87-4
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- インチ: 1S/C11H14F2N2/c12-9-2-1-8(11(13)5-9)7-15-4-3-10(15)6-14/h1-2,5,10H,3-4,6-7,14H2
- InChIKey: QBPWTQIWPFNDOP-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CN1CCC1CN)F
計算された属性
- せいみつぶんしりょう: 212.11250478g/mol
- どういたいしつりょう: 212.11250478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 29.3Ų
{1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282244-0.25g |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 0.25g |
$1051.0 | 2023-06-07 | ||
Enamine | EN300-1282244-1.0g |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 1g |
$1142.0 | 2023-06-07 | ||
Enamine | EN300-1282244-1000mg |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1282244-0.1g |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 0.1g |
$1005.0 | 2023-06-07 | ||
Enamine | EN300-1282244-2.5g |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 2.5g |
$2240.0 | 2023-06-07 | ||
Enamine | EN300-1282244-0.05g |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 0.05g |
$959.0 | 2023-06-07 | ||
Enamine | EN300-1282244-5000mg |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1282244-0.5g |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 0.5g |
$1097.0 | 2023-06-07 | ||
Enamine | EN300-1282244-100mg |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1282244-250mg |
{1-[(2,4-difluorophenyl)methyl]azetidin-2-yl}methanamine |
1997005-87-4 | 250mg |
$774.0 | 2023-10-01 |
{1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
{1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamineに関する追加情報
Chemical Profile of {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine (CAS No. 1997005-87-4)
{1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine, identified by its CAS number 1997005-87-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, featuring a unique structural framework that includes a {2,4-difluorophenyl} group and an amine substituent. The presence of fluorine atoms in the aromatic ring introduces distinct electronic and steric properties, making this molecule a promising candidate for various biochemical applications.
The structural motif of {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine is particularly intriguing due to its potential biological activity. The azetidine ring is a heterocyclic structure that mimics the conformational flexibility of natural amino acids, which is often exploited in drug design to enhance binding affinity and metabolic stability. In contrast, the {2,4-difluorophenyl} group contributes to the molecule's lipophilicity and electronic distribution, which can influence its interactions with biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such compounds. Studies indicate that the fluorine atoms in the phenyl ring can modulate the compound's solubility and metabolic pathways, potentially improving its bioavailability. This has led to increased interest in designing derivatives of {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine for therapeutic applications.
In the realm of medicinal chemistry, this compound has been explored for its potential as a scaffold in the development of novel drugs. The azetidine core is particularly valuable because it can be modified to target various biological pathways without significant alterations to its fundamental pharmacophore. Researchers have been particularly interested in its potential as an intermediate in the synthesis of kinase inhibitors and other enzyme-targeted therapeutics.
One of the most compelling aspects of {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine is its versatility in chemical modifications. The presence of both an amine and a reactive aromatic ring provides multiple sites for functionalization. This allows chemists to tailor the molecule's properties for specific applications, such as enhancing binding affinity to a particular enzyme or improving its cellular uptake.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the importance of innovative approaches in modern drug discovery.
Biological assays have begun to reveal promising activities for derivatives of {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine. Preliminary studies suggest that certain modifications can lead to compounds with potent inhibitory effects on target enzymes involved in inflammatory pathways and cancer metabolism. These findings align with current trends in drug development, where targeting specific molecular mechanisms is key to achieving therapeutic efficacy.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to influence metabolic stability and binding interactions has made them indispensable in drug design. In {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine, the fluorine atoms are strategically positioned to maximize their beneficial effects while minimizing potential toxicities. This balance is critical for developing safe and effective pharmaceuticals.
As research continues to uncover new applications for this compound, collaborations between synthetic chemists and biologists will be essential. The integration of experimental data with computational modeling will provide deeper insights into its mechanism of action and optimize its therapeutic potential. Such interdisciplinary approaches are fundamental to advancing pharmaceutical science into new frontiers.
The future prospects for {1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine are bright, with ongoing studies exploring its role in next-generation therapeutics. Whether as a standalone drug or as part of a combination therapy regimen, this compound represents a significant contribution to the arsenal of molecules available for treating complex diseases. Its unique structural features and versatile chemical properties position it as a cornerstone in innovative drug discovery efforts.
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